

Application Notes and Protocols for 2-Butanethiol as a Gas Odorant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Butanethiol**

Cat. No.: **B122982**

[Get Quote](#)

Introduction

Natural gas, while a vital energy source, is colorless and odorless in its natural state, posing a significant safety risk in the event of a leak. To mitigate this hazard, odorants are added to natural gas to give it a distinct and unpleasant smell, allowing for prompt leak detection by the general public. **2-Butanethiol**, also known as sec-butyl mercaptan, is a volatile organosulfur compound utilized as a key component in natural gas odorant formulations. Its potent and obnoxious odor, detectable at extremely low concentrations, makes it an effective warning agent.^{[1][2][3]}

These application notes provide a comprehensive overview of the use of **2-butanethiol** as a gas odorant, including its physicochemical properties, safety considerations, and protocols for evaluating its effectiveness in leak detection. The information is intended for researchers, scientists, and professionals in the gas industry and drug development fields who may be involved in the formulation, analysis, or safety assessment of gas odorants.

Physicochemical Properties of 2-Butanethiol

A thorough understanding of the physical and chemical properties of **2-butanethiol** is essential for its safe handling and effective application as a gas odorant.

Property	Value	Reference
Chemical Formula	C ₄ H ₁₀ S	[1] [4]
Molecular Weight	90.19 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Strong, obnoxious, skunk-like	[1]
Boiling Point	84-85 °C	[1]
Melting Point	-165 °C	
Flash Point	-23 °C (-10 °F) (Closed Cup)	[1]
Density	0.8299 g/cm ³ at 17 °C	[1]
Vapor Density	3.11 (Air = 1)	[1]
Solubility	Very soluble in alcohol and ether; slightly soluble in water.	[1]

Performance Data and Comparison with Other Odorants

The effectiveness of a gas odorant is determined by several factors, including its odor threshold, pipeline stability, and soil penetrability.

Odor Threshold

The odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell. A lower odor threshold indicates a more potent odorant.

Odorant	Odor Threshold (ppb)
2-Butanethiol (sec-Butyl Mercaptan)	0.03
tert-Butyl Mercaptan (TBM)	< 0.33
Ethyl Mercaptan	1
n-Butyl Mercaptan	1

Pipeline Stability

Odorants must be stable enough to travel through extensive pipeline networks without significant degradation. A technical report evaluated the relative stability of various odorants in a simulated pipeline fading test. The compounds are listed below in order of decreasing stability.

- Dimethyl sulfide
- Tetrahydrothiophene
- 3-Methyl-3-pantanethiol
- **2,3-Dimethyl-2-butanethiol**
- 2,2-Dimethyl-3-butanethiol
- 2-Methyl-2-pantanethiol
- **2-Methyl-2-butanethiol**
- tert-Butyl Mercaptan (TBM)
- 1-Methylcyclopantanethiol
- 1-Methylcyclobutanethiol
- Isobutyl mercaptan

- 2-Butyl mercaptan
- n-Butyl mercaptan

This study indicates that while **2-butanethiol** is a potent odorant, its stability in pipelines is lower than that of TBM and other tertiary mercaptans.[\[5\]](#)

Typical Concentration in Natural Gas

2-Butanethiol is typically used as a component in odorant blends rather than as a standalone odorant. These blends often contain tert-Butyl Mercaptan (TBM) as a primary component, with other mercaptans and sulfides added to enhance specific properties. The concentration of the total odorant package in natural gas is generally in the range of 1 to 4 parts per million (ppm), but can vary based on local regulations and operating conditions.[\[6\]](#) **2-Butanethiol** may be included in these blends, particularly with TBM, to leverage its strong odor while being balanced by more stable compounds.[\[2\]](#)

Experimental Protocols

Sensory Evaluation of Odor Intensity (Based on ASTM D6273)

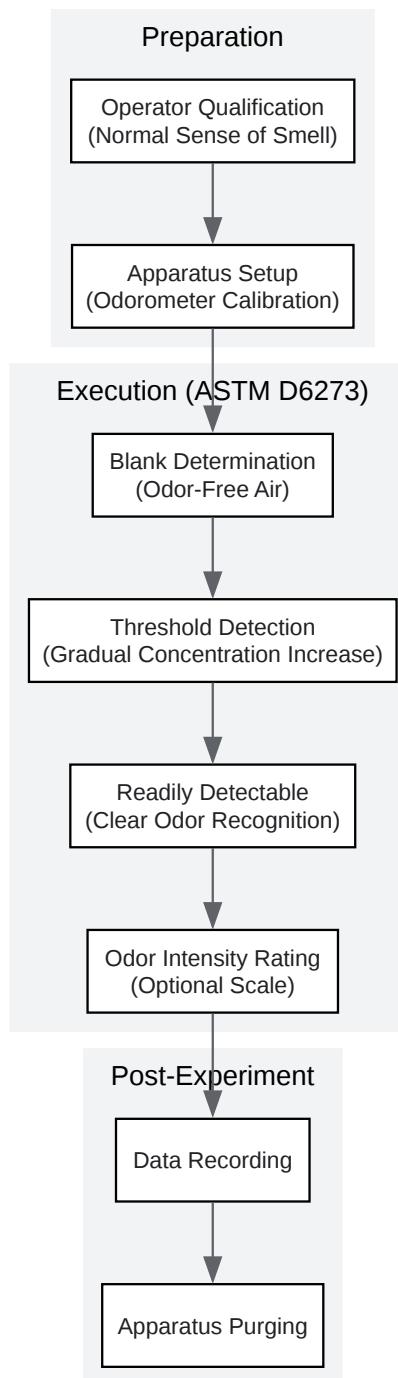
The following protocol outlines the general procedure for determining the odor intensity of natural gas containing **2-butanethiol**, based on the ASTM D6273 standard test method.[\[7\]](#)[\[8\]](#) This method involves the controlled dilution of odorized gas with air and sensory evaluation by a trained operator.

Objective: To determine the threshold detection level and the readily detectable level of **2-butanethiol** in a natural gas stream.

Materials:

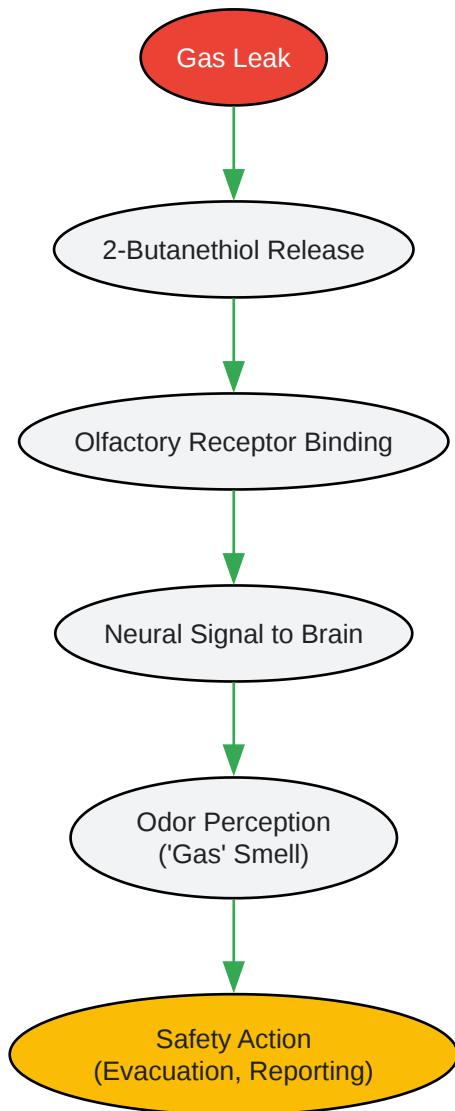
- Gas dilution apparatus (odorometer)
- Source of odorized natural gas
- Source of odor-free air

- Appropriate tubing and connectors (stainless steel for high-pressure sources)
- Personal protective equipment (PPE) as required


Procedure:

- Operator Qualification: The test must be performed by an individual with a normal sense of smell, trained in the operation of the gas dilution apparatus and the procedures of this test method.
- Apparatus Setup:
 - Ensure the gas dilution apparatus is calibrated and maintained according to the manufacturer's instructions.
 - Connect the apparatus to the natural gas source. For high-pressure sources, a regulator must be used.
 - Ensure all connections are secure and leak-free.
- Blank Determination:
 - Before introducing the gas sample, power on the apparatus and allow only odor-free air to flow through it.
 - The operator should sniff the exhaust port to ensure there is no residual odor in the apparatus.
- Threshold Detection Level Determination:
 - Slowly introduce the odorized natural gas into the apparatus, starting with a very high dilution (low gas concentration).
 - The operator should periodically sniff the exhaust from the apparatus. It is crucial to breathe fresh air between sniffs to avoid olfactory fatigue.
 - Gradually increase the concentration of the natural gas in the air mixture.

- The concentration at which the operator first detects a faint odor is recorded as the threshold detection level.
- Readily Detectable Level Determination:
 - Continue to increase the gas concentration from the threshold detection level.
 - The concentration at which the operator can easily and consistently recognize the characteristic odor of the gas is recorded as the readily detectable level.
- Odor Intensity Rating (Optional):
 - The operator can further rate the perceived intensity of the odor at different concentrations using a predefined scale (e.g., 1-absent, 2-barely detectable, 3-readily detectable, 4-strong, 5-very strong/obnoxious).
- Data Recording: Record all determined levels and any other relevant observations, such as ambient temperature and humidity.
- Apparatus Purging: After the test, purge the apparatus with odor-free air to remove any residual gas.


Visualizations

Experimental Workflow for Odor Intensity Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for Sensory Evaluation of Gas Odorants.

Signaling Pathway for Gas Leak Detection

[Click to download full resolution via product page](#)

Caption: Pathway from Gas Leak to Safety Action.

Safety Precautions

2-Butanethiol is a flammable liquid and can cause skin and eye irritation.[9] It is essential to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate

personal protective equipment, including gloves and safety glasses. In case of inhalation, move the individual to fresh air. If skin or eye contact occurs, flush the affected area with copious amounts of water. Always refer to the Safety Data Sheet (SDS) for complete safety information before handling **2-butanethiol**.

Conclusion

2-Butanethiol is a highly effective odorant for natural gas due to its extremely low odor threshold. While its pipeline stability is lower than some other commonly used odorants, its potent smell makes it a valuable component in odorant blends, ensuring that gas leaks are readily detectable by the public. The standardized protocols for sensory evaluation, such as ASTM D6273, are crucial for ensuring that the concentration of **2-butanethiol** and other odorants in natural gas is sufficient to provide an adequate warning of a potential hazard. Proper handling and adherence to safety protocols are paramount when working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. daggaz.com [daggaz.com]
- 3. yzsystems.com [yzsystems.com]
- 4. 2-Butanethiol [webbook.nist.gov]
- 5. Development of new gas odorants (Technical Report) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. scribd.com [scribd.com]
- 9. 2-butane thiol, 513-53-1 [thegoodsentscompany.com]

- To cite this document: BenchChem. [Application Notes and Protocols for 2-Butanethiol as a Gas Odorant]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122982#2-butanethiol-as-a-gas-odorant-for-leak-detection\]](https://www.benchchem.com/product/b122982#2-butanethiol-as-a-gas-odorant-for-leak-detection)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com